molecular formula C11H15ClO3S B2483425 4-(3-Methylbutoxy)benzenesulfonyl chloride CAS No. 1141-91-9

4-(3-Methylbutoxy)benzenesulfonyl chloride

Cat. No.: B2483425
CAS No.: 1141-91-9
M. Wt: 262.75
InChI Key: QZMKMIOBMCHVJC-UHFFFAOYSA-N
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Description

Classification and Chemical Significance of Substituted Benzenesulfonyl Chlorides

Substituted benzenesulfonyl chlorides are classified based on the electronic properties and location of the functional groups on the benzene (B151609) ring. These substituents significantly influence the reactivity of the sulfonyl chloride moiety.

Classification by Electronic Effects: Substituents are broadly categorized as either electron-donating groups (EDGs) like alkyl (e.g., methyl) and alkoxy groups, or electron-withdrawing groups (EWGs) such as nitro, halogen, and acetyl groups. google.com EDGs increase the electron density on the aromatic ring, which can slightly decrease the electrophilicity of the sulfonyl sulfur. Conversely, EWGs decrease the electron density, making the sulfur atom more electrophilic and thus more reactive towards nucleophiles. For instance, p-toluenesulfonyl chloride (an EDG-substituted compound) is a common and stable reagent, while compounds with strong EWGs like 4-nitrobenzenesulfonyl chloride are more reactive. nist.gov

Classification by Position: The position of the substituent (ortho, meta, or para) relative to the sulfonyl chloride group also plays a critical role, primarily through steric hindrance and resonance effects. Ortho-substituents, for example, can sterically hinder the approach of nucleophiles to the reaction center. mdpi.com

The chemical significance of these compounds is extensive. They are primary precursors for the synthesis of sulfonamides via reaction with primary and secondary amines, and sulfonate esters through reaction with alcohols. wikipedia.orgresearchtrends.net Sulfonamides are a cornerstone of medicinal chemistry, forming the structural basis for numerous antibacterial "sulfa drugs" and other therapeutic agents. nih.gov Sulfonate esters are excellent leaving groups in nucleophilic substitution and elimination reactions, often used to activate alcohols. researchtrends.net Furthermore, arylsulfonyl chlorides participate in Friedel-Crafts reactions to form sulfones and can be used in C-C and C-S bond-forming cross-coupling reactions. researchgate.netwikipedia.org

Research Context and Specific Focus on 4-(3-Methylbutoxy)benzenesulfonyl Chloride

Within the diverse family of arylsulfonyl chlorides, this compound has emerged as a valuable building block, particularly in the synthesis of biologically active molecules. Its specific research context is primarily as a key intermediate for creating more complex derivatives where the properties of the 3-methylbutoxy group can be strategically exploited.

The defining feature of this compound is the 4-(3-methylbutoxy) substituent, also known as an isoamyloxy group. This branched, five-carbon alkoxy chain imparts distinct physicochemical properties to the molecule and its subsequent derivatives. The primary significance of this group is its ability to increase lipophilicity (fat-solubility) and introduce steric bulk. In medicinal and agrochemical research, modulating lipophilicity is crucial for controlling how a molecule interacts with biological systems, including its absorption, distribution, metabolism, and excretion.

The main application of this compound is as a precursor to 4-(3-methylbutoxy)benzene-1-sulfonamide. The synthesis involves the reaction of the sulfonyl chloride with ammonia (B1221849) or an amine. The resulting sulfonamide has been investigated for potential antimicrobial and anti-inflammatory activities. The 3-methylbutoxy group in these final compounds can enhance binding to biological targets and improve passage across lipid cell membranes. Therefore, this compound is a strategically important reagent for researchers aiming to synthesize novel sulfonamide-based compounds with tailored pharmacological profiles.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number1141-91-9 chemicalbook.com
Molecular FormulaC₁₁H₁₅ClO₃S chemicalbook.comscbt.com
Molecular Weight262.75 g/mol chemicalbook.comscbt.com
Predicted Boiling Point361.1 ± 15.0 °C chemicalbook.com
Predicted Density1.213 ± 0.06 g/cm³ chemicalbook.com

Historical Development and Evolution of Arylsulfonyl Chloride Chemistry

The chemistry of arylsulfonyl chlorides dates back to the 19th century, with early synthesis methods being harsh and limited in scope. The most traditional and industrially significant method for their preparation is the direct chlorosulfonation of an aromatic compound, such as benzene, using an excess of chlorosulfonic acid. wikipedia.orgorgsyn.org Another classic approach involves the reaction of sodium benzenesulfonate (B1194179) salts with phosphorus pentachloride or phosphorus oxychloride. orgsyn.org

A major catalyst for the advancement of arylsulfonyl chloride chemistry was the discovery of sulfonamides as potent antibacterial agents in the 1930s, beginning with the development of Prontosil, a precursor to sulfanilamide. nih.gov This medical breakthrough spurred intense research into the synthesis of a wide variety of arylsulfonyl chlorides as precursors to novel sulfa drugs, solidifying their importance in medicinal chemistry. magtech.com.cn

While effective, these early methods suffer from significant drawbacks, including the use of corrosive reagents, harsh reaction conditions, and a lack of functional group tolerance. nih.gov Furthermore, the regioselectivity of electrophilic aromatic substitution is dictated by the existing substituents on the arene, making certain isomers difficult to access. nih.gov

The evolution of this field has been marked by the development of milder and more versatile synthetic methodologies. The Meerwein reaction, a modification of the Sandmeyer reaction, allows for the synthesis of arylsulfonyl chlorides from diazonium salts, sulfur dioxide, and copper salts, expanding the range of accessible substrates. acs.org In recent decades, the advent of transition-metal catalysis has revolutionized their synthesis. Palladium-catalyzed cross-coupling reactions, for example, enable the preparation of arylsulfonyl chlorides under mild conditions with excellent functional group tolerance and precise regiochemical control, representing the modern frontier in this area of chemistry. nih.gov

Properties

IUPAC Name

4-(3-methylbutoxy)benzenesulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClO3S/c1-9(2)7-8-15-10-3-5-11(6-4-10)16(12,13)14/h3-6,9H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZMKMIOBMCHVJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCOC1=CC=C(C=C1)S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 3 Methylbutoxy Benzenesulfonyl Chloride and Its Analogues

Established Synthetic Routes to Substituted Benzenesulfonyl Chlorides

Traditional methods for the synthesis of substituted benzenesulfonyl chlorides have been well-documented and are foundational in organic synthesis. These routes are generally robust and applicable to a variety of aromatic precursors.

Electrophilic Chlorosulfonation of Substituted Arenes

Direct chlorosulfonation is a primary method for introducing a sulfonyl chloride group onto an aromatic ring. This reaction is a classic example of electrophilic aromatic substitution. libretexts.org For a precursor like (3-methylbutoxy)benzene (B2804405), the reaction would proceed by treating the arene with a strong chlorosulfonating agent.

The most common reagent for this transformation is chlorosulfonic acid (ClSO₃H). The reaction involves the attack of the electron-rich benzene (B151609) ring on the electrophilic sulfur atom of the chlorosulfonic acid or a related electrophilic species like SO₂Cl⁺, which is generated in situ. stackexchange.comyoutube.com The alkoxy group (-O-CH₂CH₂CH(CH₃)₂) is an ortho-, para-directing group, meaning the sulfonyl chloride group will be directed to the positions ortho and para to it. Due to steric hindrance from the bulky 3-methylbutoxy group, the para-substituted product, 4-(3-methylbutoxy)benzenesulfonyl chloride, is expected to be the major isomer.

The general mechanism involves two key steps:

Formation of a sigma complex: The aromatic ring's π-electrons attack the electrophile (SO₂Cl⁺), forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. libretexts.org

Deprotonation: A weak base removes a proton from the carbon atom bearing the new sulfonyl chloride group, restoring the aromaticity of the ring. masterorganicchemistry.com

Other reagents like sulfuryl chloride (SO₂Cl₂) in the presence of a Lewis acid catalyst can also be used for this type of transformation. orgsyn.org However, these reagents are often hazardous and the reactions can be highly exothermic, requiring careful temperature control. rsc.org

Conversion of Sulfonic Acids or their Salts to Sulfonyl Chlorides

An alternative two-step approach involves the initial sulfonation of the arene to produce the corresponding sulfonic acid, followed by conversion of the sulfonic acid or its salt to the sulfonyl chloride.

First, the arene is sulfonated using fuming sulfuric acid (H₂SO₄ containing dissolved SO₃) to yield 4-(3-methylbutoxy)benzenesulfonic acid. docbrown.info This sulfonic acid can then be converted to the desired sulfonyl chloride using a variety of chlorinating agents. rsc.org

Common reagents for this conversion include:

Phosphorus pentachloride (PCl₅) or Phosphorus oxychloride (POCl₃) : These are classical reagents for converting sulfonic acids or their sodium salts to sulfonyl chlorides, often requiring heating. orgsyn.orggoogle.com

Thionyl chloride (SOCl₂) : This reagent is also widely used for the conversion and can be particularly effective for resin-bound sulfonic acids. google.com

Milder Reagents : More modern and milder reagents have been developed to avoid the harsh conditions and hazardous byproducts associated with phosphorus halides and thionyl chloride. rsc.org These include cyanuric chloride and 2,4,6-trichloro-1,3,5-triazine (TAPC). organic-chemistry.orgresearchgate.net

The choice of reagent can depend on the scale of the reaction, the presence of other functional groups in the molecule, and considerations regarding safety and waste disposal.

Table 1: Comparison of Reagents for Converting Sulfonic Acids to Sulfonyl Chlorides
ReagentTypical ConditionsAdvantagesDisadvantages
Phosphorus pentachloride (PCl₅)Heating (e.g., 170-180°C) with sodium sulfonate salt orgsyn.orgEffective, well-established orgsyn.orgHarsh conditions, solid reagent, hazardous byproducts (POCl₃) rsc.org
Phosphorus oxychloride (POCl₃)Heating with sodium sulfonate salt orgsyn.orgEffective, liquid reagent orgsyn.orgHarsh conditions, corrosive rsc.orgresearchgate.net
Thionyl chloride (SOCl₂)Often used with a catalyst (e.g., DMF) rsc.orgGaseous byproduct (SO₂, HCl), readily availableToxic and corrosive, potential for side reactions with DMF rsc.org
Cyanuric Chloride / TAPCMild, often neutral conditions organic-chemistry.orgresearchgate.netMilder conditions, high efficiency organic-chemistry.orgStoichiometric byproducts

Novel and Optimized Synthetic Approaches for this compound

Recent advancements in synthetic chemistry have focused on developing more efficient, selective, and environmentally benign methods for preparing sulfonyl chlorides. These principles are directly applicable to the synthesis of this compound.

Chemo- and Regioselective Synthesis Protocols

For molecules with multiple reactive sites, achieving high chemo- and regioselectivity is crucial. While the para-selectivity in the chlorosulfonation of (3-methylbutoxy)benzene is electronically favored, modern methods offer enhanced control. For instance, in difunctional compounds containing both an aroyl chloride and a sulfonyl chloride, the difference in reactivity can be exploited for chemoselective reactions, which has been demonstrated in both batch and continuous-flow processes. nih.gov

Alternative starting materials can also provide superior regioselectivity. The diazotization of a substituted aniline (B41778) (e.g., 4-(3-methylbutoxy)aniline) followed by reaction with sulfur dioxide in the presence of a copper catalyst, known as the Meerwein procedure, provides a regiochemically defined route to the sulfonyl chloride. rsc.orggoogle.com This method is particularly useful when direct chlorosulfonation might lead to isomeric mixtures or is incompatible with other functional groups. rsc.org

High-Yielding Preparations and Process Intensification

Optimizing reaction yields and throughput is a key goal in chemical manufacturing. For the synthesis of analogous 4-alkoxybenzenesulfonyl chlorides, high-yielding procedures have been reported. For example, a process for producing 4-R-benzenesulfonyl chlorides (where R can be an alkoxy group) by reacting an R-benzene with sulfuric acid and phosphorus oxychloride is described as producing high yields with minimal isomeric impurities. google.com

Process intensification, particularly through the use of continuous-flow chemistry, offers significant advantages over traditional batch processing. Flow chemistry can lead to increased selectivity, better temperature control (managing exothermic reactions), and safer handling of hazardous reagents. nih.gov The automated and chemoselective synthesis of related compounds has been demonstrated, highlighting the potential for applying these techniques to produce this compound on a larger scale with improved efficiency and safety. nih.gov

Green Chemistry Principles and Sustainable Synthesis Methodologies

Modern synthetic chemistry emphasizes sustainability, aiming to reduce hazardous waste and improve energy efficiency. Several "green" methods for sulfonyl chloride synthesis have been developed.

One approach involves the oxidative chlorination of thiols. Environmentally benign, metal-free methods have been developed that use oxygen as the terminal oxidant. rsc.org Another strategy employs Oxone in combination with a chloride source (like KCl) in water, representing a significant improvement over traditional methods that use hazardous solvents. rsc.org

A particularly innovative and sustainable method uses N-chlorosuccinimide (NCS) for the chlorosulfonation of S-alkylisothiourea salts, which are derived from alkyl halides. organic-chemistry.orgresearchgate.net This method is advantageous because it uses odorless starting materials, proceeds under mild conditions, and the byproduct, succinimide, can be recycled back into the reagent NCS, making the process more sustainable. organic-chemistry.orgresearchgate.net

Table 2: Green and Novel Approaches to Sulfonyl Chloride Synthesis
MethodKey Reagents/ConditionsAdvantagesStarting Material
Aerobic, Metal-Free Oxidation rsc.orgAmmonium nitrate, aq. HCl, OxygenEnvironmentally benign, metal-free, reduced solvent use rsc.orgThiols
Oxyhalogenation in Water rsc.orgOxone, KCl, WaterUses water as solvent, mild conditions, rapid reaction rsc.orgThiols, Disulfides
NCS Chlorosulfonation organic-chemistry.orgresearchgate.netN-chlorosuccinimide (NCS), aq. HClMild conditions, recyclable byproduct, odorless starting materials organic-chemistry.orgresearchgate.netS-Alkylisothiourea salts
Diazotization Route (Meerwein) rsc.orgNaNO₂, HCl; then SO₂, Cu catalystExcellent regiocontrol, avoids harsh chlorosulfonating agents rsc.orgAnilines

Precursor Design and Functional Group Interconversion Strategies

The synthesis of this compound and its analogues relies heavily on strategic precursor design and the application of key functional group interconversion (FGI) reactions. The choice of a starting material inherently dictates the synthetic route, with several viable precursors allowing for the introduction of the sulfonyl chloride moiety onto the benzene ring. These strategies primarily involve either the direct sulfonation of an appropriately substituted benzene ring or the conversion of a pre-existing functional group into the desired sulfonyl chloride.

A primary and direct approach involves the electrophilic aromatic substitution of a precursor already containing the 3-methylbutoxy group. The most logical precursor for this strategy is 1-(3-methylbutoxy)benzene. The ether's alkoxy group is a potent ortho-, para-directing and activating group, facilitating the introduction of the chlorosulfonyl group. The reaction is typically achieved through chlorosulfonation, using chlorosulfonic acid as the reagent. The para-substituted product is generally favored due to steric hindrance at the ortho positions.

Alternatively, functional group interconversion provides multiple pathways starting from precursors with different functionalities at the para-position. These methods transform an existing group, such as a sulfonic acid, an amino group, or a thiol, into the target sulfonyl chloride. For instance, a precursor like 4-(3-methylbutoxy)benzenesulfonic acid can be converted to the sulfonyl chloride using various chlorinating agents. Another powerful FGI strategy begins with 4-(3-methylbutoxy)aniline, which can undergo a Sandmeyer-type reaction involving diazotization followed by sulfochlorination. Each of these pathways offers distinct advantages depending on the availability of starting materials and desired reaction conditions.

The following table summarizes the primary precursor designs for the synthesis of this compound.

Precursor NamePrecursor StructureSynthetic StrategyKey Reagents
1-(3-Methylbutoxy)benzeneC₁₁H₁₆OElectrophilic Aromatic SubstitutionChlorosulfonic acid (ClSO₃H)
4-(3-Methylbutoxy)benzenesulfonic acidC₁₁H₁₆O₄SFunctional Group InterconversionThionyl chloride (SOCl₂), Phosphorus pentachloride (PCl₅)
4-(3-Methylbutoxy)anilineC₁₁H₁₇NOFunctional Group Interconversion (Sandmeyer-type)NaNO₂, HCl, SO₂, CuCl
4-(3-Methylbutoxy)thiophenolC₁₁H₁₆OSFunctional Group Interconversion (Oxidative Chlorination)Cl₂, H₂O

Functional Group Interconversion from Sulfonic Acids

One of the most established methods for preparing arylsulfonyl chlorides is the chlorination of the corresponding sulfonic acid or its salt. orgsyn.org This represents a classic functional group interconversion where the hydroxyl group of the sulfonic acid is substituted with a chlorine atom.

The general reaction is: Ar-SO₃H + Chlorinating Agent → Ar-SO₂Cl

Several reagents are effective for this transformation, with thionyl chloride (SOCl₂) and phosphorus pentachloride (PCl₅) being commonly employed. orgsyn.org The choice of reagent can depend on the desired reaction conditions and the scale of the synthesis. For the specific synthesis of this compound, the precursor would be 4-(3-methylbutoxy)benzenesulfonic acid.

The following table details common chlorinating agents used for this interconversion.

Chlorinating AgentFormulaTypical ConditionsByproducts
Thionyl ChlorideSOCl₂Neat or in an inert solvent (e.g., CH₂Cl₂), often with a catalytic amount of DMFSO₂, HCl
Phosphorus PentachloridePCl₅Neat or in an inert solvent (e.g., CCl₄)POCl₃, HCl
Phosphorus OxychloridePOCl₃Used with the salt of the sulfonic acid (e.g., ArSO₃Na) at elevated temperatures. orgsyn.orgNa₃PO₄

Functional Group Interconversion from Anilines

The conversion of an aromatic amine to a sulfonyl chloride is a powerful FGI strategy that proceeds via a Sandmeyer-type reaction. This multi-step process is particularly useful when the corresponding aniline precursor is readily available. organic-chemistry.orggoogle.com For the target molecule, this route would begin with 4-(3-methylbutoxy)aniline.

The process involves two main steps:

Diazotization: The primary aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like HCl) at low temperatures (0–5 °C) to form a diazonium salt. google.com

Sulfochlorination: The resulting diazonium salt solution is then reacted with sulfur dioxide in the presence of a copper(I) chloride catalyst. The diazonium group is replaced by the sulfonyl chloride group. google.com

This method allows for the synthesis of substituted benzenesulfonyl chlorides with a wide variety of functional groups. google.com

The following table outlines the stages of this FGI pathway.

StageDescriptionKey ReagentsIntermediate/Product
1. DiazotizationConversion of the primary amine to a diazonium salt.Sodium nitrite (NaNO₂), Hydrochloric acid (HCl)Aryl diazonium chloride (Ar-N₂⁺Cl⁻)
2. SulfochlorinationReplacement of the diazonium group with a sulfonyl chloride group.Sulfur dioxide (SO₂), Copper(I) chloride (CuCl)Arylsulfonyl chloride (Ar-SO₂Cl)

Reactivity and Mechanistic Investigations of 4 3 Methylbutoxy Benzenesulfonyl Chloride

Electrophilic Reactivity of the Aromatic Moiety

The benzene (B151609) ring of 4-(3-methylbutoxy)benzenesulfonyl chloride is subject to electrophilic aromatic substitution (EAS). The regiochemical outcome of such reactions is dictated by the directing effects of the two existing substituents: the 4-(3-methylbutoxy) group and the 1-(sulfonyl chloride) group. libretexts.org

-O(CH₂)₂CH(CH₃)₂ (alkoxy group): This is a strongly activating group and an ortho, para-director due to its ability to donate electron density to the ring via resonance. libretexts.org

-SO₂Cl (sulfonyl chloride group): This is a strongly deactivating group and a meta-director due to its powerful electron-withdrawing inductive and resonance effects. libretexts.org

In cases of competing directing effects, the more powerful activating group typically controls the position of substitution. Therefore, the strongly activating 3-methylbutoxy group will direct incoming electrophiles to the positions ortho to it (positions 3 and 5), as the para position is already occupied.

PositionActivating/Deactivating InfluencePredicted Reactivity
2, 6meta to -O-R (activating), ortho to -SO₂Cl (deactivating)Less favored
3, 5ortho to -O-R (activating), meta to -SO₂Cl (deactivating)Most favored

Thus, electrophilic substitution reactions like nitration, halogenation, or Friedel-Crafts reactions are expected to occur predominantly at the 3 and 5 positions of the aromatic ring. msu.edu

Radical Reactions and Single Electron Transfer Processes

While ionic reactions dominate the chemistry of sulfonyl chlorides, they can also participate in radical reactions under specific conditions, often initiated by heat, light, or a radical initiator. youtube.com The Sulfur-Chlorine bond can undergo homolytic cleavage to generate a sulfonyl radical (ArSO₂•) and a chlorine radical (Cl•). researchgate.net

ArSO₂Cl → ArSO₂• + Cl•

These sulfonyl radicals can then participate in various radical processes, such as addition to alkenes or alkynes. researchgate.net

Furthermore, arylsulfonyl chlorides can undergo single electron transfer (SET) reduction to form a radical anion. mdpi.com This radical anion can then fragment by losing a chloride ion to produce a sulfonyl radical. This pathway is relevant in certain electrochemical and metal-catalyzed reactions. mdpi.com

ArSO₂Cl + e⁻ → [ArSO₂Cl]•⁻

[ArSO₂Cl]•⁻ → ArSO₂• + Cl⁻

These radical pathways are less common than the nucleophilic substitution reactions but represent an important aspect of the compound's potential reactivity under specific, non-ionic conditions.

Transition Metal-Catalyzed Transformations Involving the Sulfonyl Chloride

In principle, this compound could serve as an electrophile in reactions such as the Suzuki-Miyaura coupling. This type of reaction typically involves the palladium-catalyzed cross-coupling of an organohalide or a related electrophile with an organoboron compound. While the reactivity order for Suzuki-Miyaura coupling partners is generally ArI > ArBr > ArCl, arylsulfonyl chlorides have been shown to be viable substrates, often exhibiting reactivity between that of aryl bromides and aryl chlorides.

A hypothetical Suzuki-Miyaura coupling reaction involving this compound and an arylboronic acid is depicted below:

Hypothetical Reaction Scheme:

The mechanism for such a transformation would likely follow the established catalytic cycle for Suzuki-Miyaura reactions:

Oxidative Addition: The Pd(0) catalyst oxidatively adds to the arylsulfonyl chloride, cleaving the C-S bond to form a Pd(II) complex.

Transmetalation: The organoboron reagent (e.g., arylboronic acid) transfers its organic group to the palladium center, typically facilitated by a base.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond of the biaryl product and regenerating the Pd(0) catalyst.

Similarly, participation in other transition metal-catalyzed reactions, such as the Heck reaction, which couples aryl halides or triflates with alkenes, could be envisaged for this compound. However, without specific experimental data, any discussion of reaction conditions, catalyst systems, and yields remains speculative for this particular compound.

Table 1: Potential Transition Metal-Catalyzed Reactions for this compound

Reaction Name Coupling Partner Potential Product Type Catalyst System (Example)
Suzuki-Miyaura Arylboronic acid Biaryl Pd(OAc)₂, SPhos, K₃PO₄
Heck Reaction Alkene Substituted Alkene Pd(OAc)₂, P(o-tol)₃, Et₃N
Stille Coupling Organostannane Biaryl/Vinylarene Pd(PPh₃)₄

This table is illustrative and based on the known reactivity of other arylsulfonyl chlorides. Specific conditions for this compound would require experimental validation.

Order of Addition of Reagents and Mechanistic Implications in Complex Syntheses

Specific mechanistic studies detailing the implications of the order of reagent addition in complex syntheses involving this compound are not available in the current body of scientific literature. The order of addition of reagents is a critical parameter in multi-step organic synthesis, often influencing reaction outcomes, yields, and the formation of byproducts.

In the context of synthesizing sulfonamides, which is a primary application of sulfonyl chlorides, the order of addition is generally straightforward. Typically, the sulfonyl chloride is added to a solution of the amine in the presence of a base.

General Sulfonamide Synthesis:

The amine and a base (e.g., pyridine (B92270), triethylamine) are dissolved in a suitable solvent.

this compound is added, often portion-wise or as a solution, to control the reaction temperature, as the reaction is typically exothermic.

In this standard procedure, pre-mixing the amine and base ensures that the amine is readily available to act as a nucleophile and that the generated hydrochloric acid is immediately neutralized, preventing the protonation of the starting amine, which would render it unreactive.

In more complex syntheses, where this compound is used to introduce a sulfonyl group into a molecule with multiple reactive sites, the order of addition could have significant mechanistic implications. For instance, in a molecule containing both an amine and an alcohol, the relative timing of the addition of the sulfonyl chloride and any protecting groups could determine the chemoselectivity of the reaction.

Consider a hypothetical substrate containing both a primary amine and a primary alcohol. The relative nucleophilicity of these groups would influence the reaction pathway. If the sulfonyl chloride is added directly, a mixture of the sulfonamide and the sulfonate ester might be formed.

Table 2: Hypothetical Influence of Reagent Addition Order

Step 1 Step 2 Step 3 Expected Outcome Mechanistic Implication
Substrate + Amine-selective protecting group This compound + Base Deprotection Selective formation of sulfonate ester Directing the reaction to the less nucleophilic site by blocking the more reactive one.
Substrate + this compound + Base - - Potential mixture of sulfonamide and sulfonate ester Competition between nucleophilic sites governed by inherent reactivity and steric factors.

Without published research on complex syntheses utilizing this compound, these considerations remain based on general principles of organic chemistry. Detailed mechanistic insights would require specific experimental investigations, including kinetic studies and the isolation and characterization of intermediates under different reaction conditions.

Chemistry of Derivatives and Analogues of 4 3 Methylbutoxy Benzenesulfonyl Chloride

Synthesis of Sulfonamide Derivatives from 4-(3-Methylbutoxy)benzenesulfonyl Chloride

The reaction of this compound with amines or related nitrogen-based nucleophiles is the cornerstone for the synthesis of a diverse family of sulfonamide derivatives. This transformation is fundamental in organic synthesis and medicinal chemistry. ekb.eg

The synthesis of sulfonamides from this compound follows a classical nucleophilic substitution pathway. nih.gov The reaction involves the attack of an amine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of a sulfonamide bond (S-N) and the elimination of hydrochloric acid (HCl). researchgate.net To neutralize the HCl byproduct, the reaction is typically conducted in the presence of a base, such as pyridine (B92270) or triethylamine (B128534) (TEA). cbijournal.comechemcom.com

Primary Sulfonamides : These are formed by the reaction of this compound with ammonia (B1221849) or a suitable ammonia surrogate.

Secondary Sulfonamides : Reaction with primary amines (R-NH₂) yields N-substituted secondary sulfonamides. This is one of the most common transformations for arylsulfonyl chlorides. cbijournal.com

Tertiary Sulfonamides : Reaction with secondary amines (R₂NH) affords N,N-disubstituted tertiary sulfonamides. ekb.eg

The choice of solvent and temperature can be optimized to achieve high yields. Common solvents include dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), and diethyl ether, with reactions often performed at temperatures ranging from 0 °C to room temperature to control reactivity. nih.govcbijournal.com

Amine TypeProductTypical BaseTypical SolventReference
Primary (R-NH₂)Secondary Sulfonamide (Ar-SO₂-NHR)Pyridine, TriethylamineDCM, THF cbijournal.comechemcom.com
Secondary (R₂NH)Tertiary Sulfonamide (Ar-SO₂-NR₂)Pyridine, TriethylamineDCM, THF ekb.eg

Bis-aryl sulfonamides are molecules containing two arylsulfonamide units. These structures can be synthesized by reacting a diamine with two equivalents of an arylsulfonyl chloride. nih.gov In the context of the target compound, reacting a suitable diamine, such as N,N'-diethylethylenediamine or piperazine, with two molar equivalents of this compound in the presence of a base like triethylamine would yield the corresponding bis-sulfonamide. nih.gov

A related class of compounds, aryl sulfonimides (Ar-SO₂-NH-SO₂-Ar), can be prepared through a two-step process. nih.gov First, a primary sulfonamide, 4-(3-Methylbutoxy)benzenesulfonamide, is synthesized. This primary sulfonamide is then deprotonated with a strong base, such as sodium hydride (NaH), to form a sodium salt, which subsequently acts as a nucleophile, reacting with a second molecule of this compound to form the symmetric sulfonimide. nih.gov

Sulfonohydrazides (R-SO₂-NHNH₂) are valuable synthetic intermediates. eurekaselect.com The synthesis of 4-(3-Methylbutoxy)benzenesulfonyl hydrazide would be achieved by reacting this compound with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O). This reaction is analogous to the formation of sulfonamides from primary amines. The resulting sulfonohydrazides are stable compounds that can be used to prepare a variety of other derivatives, such as Schiff bases, through condensation with aldehydes or ketones. eurekaselect.commdpi.com

Introduction of the 3-Methylbutoxy Phenyl Sulfonyl Moiety into Complex Organic Frameworks

The 4-(3-Methylbutoxy)phenylsulfonyl group can be incorporated into more complex molecular architectures to impart specific properties. The bulky, non-polar 3-methylbutoxy group can enhance lipophilicity, which is a key factor in molecular recognition and binding processes.

Chiral sulfonamides can be readily synthesized by reacting this compound with a chiral amine. This approach is a common strategy for creating chiral ligands and auxiliaries for asymmetric synthesis. For example, reacting the sulfonyl chloride with a chiral amino acid, such as a derivative of proline, would result in a chiral N-sulfonylated amino acid derivative. researchgate.net The reaction conditions are similar to those used for standard sulfonamide synthesis, typically employing a base in an inert solvent. researchgate.net The resulting diastereomers, if formed, can often be separated by standard chromatographic techniques. The incorporation of the 4-(3-Methylbutoxy)phenylsulfonyl group provides a sterically demanding and lipophilic moiety that can influence the stereochemical outcome of subsequent reactions.

The sulfonamide functional group is an excellent participant in hydrogen bonding, possessing both a hydrogen bond donor (the N-H proton) and two hydrogen bond acceptors (the sulfonyl oxygens). nih.gov This property allows derivatives of this compound to self-assemble into higher-order structures. In the solid state, these molecules can form extensive networks through intermolecular N-H···O hydrogen bonds, creating well-defined supramolecular architectures. nih.gov

Furthermore, the 4-(3-Methylbutoxy)phenylsulfonyl moiety can be integrated into ligands for the construction of coordination compounds. By preparing a sulfonamide derivative that also contains a metal-coordinating group (e.g., a pyridine, imidazole, or carboxylate), the resulting molecule can act as a ligand for transition metals. The bulky 3-methylbutoxy group can play a significant role in such systems by influencing the steric environment around the metal center, controlling the packing of the coordination complexes in the crystal lattice, and enhancing solubility in non-polar organic solvents.

Information regarding "this compound" is not available in the searched sources.

Extensive research has been conducted to gather information on the chemical compound “this compound” and its role in the formation of heterocyclic rings, its cyclization reactions, and its use in the development of novel reagents and ligands.

Despite a thorough review of scientific literature and chemical databases, no specific data or research articles were found that detail the use of this compound in the following areas:

Heterocyclic Ring Formation: No documented instances of this compound being utilized as a precursor for the synthesis of heterocyclic rings were identified.

Cyclization Reactions with Bidentate Nucleophiles: There is no available information on the reactions of this compound with bidentate nucleophiles to form cyclic structures.

Synthesis of Fused Heterocyclic Systems: The scientific literature does not appear to contain examples of this compound being used in the synthesis of fused heterocyclic systems.

Novel Reagents and Ligands: There is no information on the development of new reagents or ligands that incorporate the 4-(3-Methylbutoxy)benzenesulfonyl moiety.

Therefore, the requested article focusing on these specific aspects of the chemistry of this compound cannot be generated at this time due to a lack of available research findings.

Advanced Spectroscopic and Structural Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D)

High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of 4-(3-Methylbutoxy)benzenesulfonyl chloride in solution. Analysis of ¹H, ¹³C, and two-dimensional NMR spectra allows for the unambiguous assignment of all proton and carbon signals and provides information regarding the molecule's conformational preferences.

While specific experimental spectra for this compound are not widely published, its ¹H and ¹³C NMR spectra can be reliably predicted based on established substituent effects and data from analogous compounds. sci-hub.seacs.orgnmrdb.org

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic and the aliphatic 3-methylbutoxy portions of the molecule. The aromatic region would feature a characteristic AA'BB' system for the 1,4-disubstituted benzene (B151609) ring. The protons ortho to the electron-withdrawing sulfonyl chloride group are expected to be downfield shifted compared to the protons ortho to the electron-donating alkoxy group. The 3-methylbutoxy group will present a more complex pattern with four distinct signals.

Predicted ¹H NMR Chemical Shifts and Couplings:

Protons Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
H-2, H-6 (Aromatic) 7.85 - 7.95 Doublet (d) ~8.8
H-3, H-5 (Aromatic) 7.00 - 7.10 Doublet (d) ~8.8
H-1' (-OCH₂-) 4.05 - 4.15 Triplet (t) ~6.5
H-2' (-CH₂-) 1.75 - 1.85 Multiplet (m) -
H-3' (-CH-) 1.90 - 2.05 Multiplet (m) ~6.7

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all unique carbon environments in the molecule. The chemical shifts of the aromatic carbons are influenced by the opposing electronic effects of the sulfonyl chloride and alkoxy substituents. nih.govresearchgate.netrsc.org The signals for the five distinct carbons of the 3-methylbutoxy chain are expected in the aliphatic region of the spectrum.

Predicted ¹³C NMR Chemical Shifts:

Carbon Atom Predicted Chemical Shift (δ, ppm)
C-1 (C-SO₂Cl) 143.0 - 145.0
C-2, C-6 (Aromatic) 129.5 - 131.0
C-3, C-5 (Aromatic) 114.5 - 116.0
C-4 (C-O) 163.0 - 165.0
C-1' (-OCH₂-) 67.0 - 69.0
C-2' (-CH₂-) 38.0 - 40.0
C-3' (-CH-) 24.5 - 26.5

The 3-methylbutoxy group is flexible, with several rotatable bonds, leading to multiple possible conformations in solution. nih.gov The preferred conformation is a result of the interplay between steric and electronic effects, aiming to minimize gauche interactions and steric hindrance. The orientation of the alkoxy chain relative to the benzene ring can be investigated using advanced NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY). Proximity in space between specific protons of the alkyl chain and the aromatic ring would result in NOE cross-peaks, providing crucial data to model the dominant solution-state conformation. Studies on related long-chain alkoxy compounds indicate that extended, anti-periplanar arrangements are often energetically favored. nih.govnih.gov

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of this compound, offering a fingerprint of its functional groups.

The FT-IR and Raman spectra are expected to be complementary, with strong, characteristic bands corresponding to the sulfonyl chloride, ether, and substituted benzene moieties. The assignments can be predicted based on extensive literature data for similar functional groups. acdlabs.comresearchgate.netnist.govvscht.cznist.gov

Predicted FT-IR and Raman Characteristic Bands:

Wavenumber (cm⁻¹) Vibration Type Functional Group Expected Intensity
3100 - 3030 C-H Stretch Aromatic Medium
2965 - 2875 C-H Stretch Aliphatic (CH, CH₂, CH₃) Strong
1600 - 1585 C=C Stretch Aromatic Ring Medium-Strong
1500 - 1450 C=C Stretch Aromatic Ring Medium-Strong
~1470 CH₂/CH₃ Bending Aliphatic Medium
1380 - 1370 S=O Asymmetric Stretch Sulfonyl Chloride Very Strong
1260 - 1200 C-O-C Asymmetric Stretch Aryl-Alkyl Ether Strong
1190 - 1170 S=O Symmetric Stretch Sulfonyl Chloride Very Strong
1100 - 1020 C-O-C Symmetric Stretch Aryl-Alkyl Ether Medium
840 - 810 C-H Out-of-Plane Bend 1,4-Disubstituted Aromatic Strong
600 - 550 C-S Stretch Aryl Sulfonyl Medium

The most diagnostic peaks in the FT-IR spectrum are the intense asymmetric and symmetric stretching vibrations of the S=O group. acdlabs.com The S-Cl stretch is often weak in the infrared but gives rise to a strong band in the Raman spectrum, making the techniques highly complementary for the identification of the sulfonyl chloride functional group. cdnsciencepub.comresearchgate.net

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Studies

High-resolution mass spectrometry provides the exact mass of the molecular ion, which can be used to confirm the elemental composition of this compound (C₁₁H₁₅ClO₃S). Furthermore, analysis of the fragmentation patterns in the mass spectrum offers corroborating evidence for the proposed structure. rsc.org

The molecular ion peak [M]⁺• would be observed along with a significant [M+2]⁺• peak at approximately one-third the intensity, which is characteristic of compounds containing one chlorine atom.

Predicted Fragmentation Pattern: The fragmentation of the molecular ion is expected to proceed through several key pathways, driven by the stability of the resulting fragments. libretexts.orglibretexts.org

Loss of Chlorine: Cleavage of the S-Cl bond to lose a chlorine radical (•Cl, 35/37 u), resulting in a [M-Cl]⁺ ion.

Loss of the Alkoxy Chain: Alpha-cleavage at the ether oxygen can lead to the loss of the 3-methylbutoxy radical (•C₅H₁₁O, 87 u) or a 3-methylbutene molecule via rearrangement, leading to a hydroxyphenylsulfonyl chloride fragment. A more likely fragmentation is the loss of the entire 3-methylbutoxy group (•C₅H₁₁) to form a 4-hydroxybenzenesulfonyl chloride radical cation.

Cleavage of the Alkyl Chain: Fragmentation within the 3-methylbutoxy side chain is expected, often leading to the loss of an isobutyl radical (•C₄H₉, 57 u) to form a stable benzylic-type cation, which is a common pathway for alkylbenzenes. youtube.com

Loss of SO₂: Subsequent loss of sulfur dioxide (SO₂, 64 u) from sulfur-containing fragments is a common process.

Formation of Tropylium (B1234903) Ion: Aromatic compounds with alkyl chains can rearrange upon ionization to form the highly stable tropylium ion at m/z 91. youtube.com

X-ray Diffraction Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a compound in the solid state. This technique would provide accurate measurements of bond lengths, bond angles, and torsion angles, revealing the specific conformation adopted by the molecule in the crystal lattice.

As of this writing, a crystal structure for this compound has not been deposited in public databases. However, if a suitable single crystal could be grown and analyzed, the data would resolve several key structural questions. nih.gov For instance, X-ray analysis would determine the exact torsion angles of the C-O-C-C and O-C-C-C linkages in the 3-methylbutoxy chain and the orientation of the sulfonyl chloride group relative to the plane of the benzene ring. wikipedia.org Furthermore, it would reveal any significant intermolecular interactions, such as C-H···O hydrogen bonds or π-π stacking, that govern the crystal packing arrangement.

Crystal Packing and Intermolecular Interactions

The crystal packing of this compound is governed by a variety of non-covalent interactions, dictated by the presence of its distinct functional groups: the sulfonyl chloride moiety, the aromatic ring, the ether linkage, and the flexible 3-methylbutoxy chain.

The dominant forces in the crystal lattice of analogous aromatic sulfonyl chlorides are often hydrogen bonds and other weak interactions. nih.gov The oxygen atoms of the sulfonyl group are potent hydrogen bond acceptors, likely forming C-H···O interactions with hydrogen atoms from the aromatic rings and alkyl chains of neighboring molecules. These interactions are crucial in defining the primary structural motifs within the crystal.

The flexible 3-methylbutoxy group introduces van der Waals forces as a significant contributor to the crystal packing. The alkyl chain will likely adopt a conformation that maximizes these dispersive interactions with neighboring molecules, filling voids within the crystal structure. The interplay of these varied intermolecular forces—hydrogen bonds, halogen interactions, and van der Waals forces—results in a complex and densely packed crystalline solid. rsc.org

Table 1: Predicted Intermolecular Interactions in Crystalline this compound

Interaction Type Donor Acceptor Probable Role in Crystal Packing
Hydrogen Bond C-H (Aromatic/Alkyl) O (Sulfonyl) Primary structural motif formation
Halogen Interaction C-S-Cl O (Sulfonyl) Stabilization of layered structures
π-Interaction Aromatic Ring (π-system) Cl (Sulfonyl) Contribution to lattice stability
van der Waals Forces 3-Methylbutoxy Chain Adjacent Molecules Efficient space filling and packing

Advanced Chromatographic Techniques for Separation and Purity Profiling

The separation and quantification of this compound, along with any potential impurities, are critical for its application in synthesis. Due to its chemical nature, advanced chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are well-suited for this purpose.

Given the reactive nature of the sulfonyl chloride group, which is susceptible to hydrolysis, chromatographic methods must be carefully developed. wikipedia.org Reverse-phase HPLC (RP-HPLC) is a particularly powerful tool for the analysis of such compounds. sielc.com A C18 stationary phase would be appropriate, providing a non-polar environment for the separation. The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and water. sielc.comsielc.com An acidic modifier, like phosphoric acid or formic acid, is often added to the mobile phase to ensure good peak shape and reproducibility. sielc.com For mass spectrometry compatibility, a volatile acid like formic acid is preferred. sielc.com

Gas chromatography is another viable technique, especially when coupled with a mass spectrometer for definitive identification of the main component and any impurities. nih.gov A non-polar or mid-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., ZB-5ms or Rxi-5MS), would be suitable for separating the relatively non-polar this compound from related substances. nih.govnih.gov The volatile nature of the compound allows for its analysis by GC, and the mass spectrometer provides invaluable structural information based on the fragmentation pattern of the molecule upon electron ionization. nih.gov This is particularly useful for identifying process-related impurities or degradation products.

Table 2: Hypothetical Chromatographic Conditions for the Analysis of this compound

Parameter HPLC Method GC-MS Method
Column C18 (e.g., 4.6 x 150 mm, 5 µm) ZB-5ms (e.g., 30 m x 0.25 mm, 0.25 µm)
Mobile Phase/Carrier Gas Acetonitrile/Water with 0.1% Formic Acid (Gradient Elution) Helium (Constant Flow)
Detector UV-Vis Diode Array (DAD) Mass Spectrometer (MS)
Injection Volume/Mode 10 µL 1 µL (Splitless)
Oven Temperature Program Isothermal or Gradient 100°C (hold 1 min), ramp to 280°C at 15°C/min
Flow Rate 1.0 mL/min 1.0 mL/min
Primary Application Purity profiling, quantification Identification of impurities, confirmation of structure

Computational and Theoretical Investigations of 4 3 Methylbutoxy Benzenesulfonyl Chloride

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a common approach for predicting a wide range of molecular properties with a good balance of accuracy and computational cost.

Electronic Structure, Molecular Orbitals, and Charge Distribution

A DFT analysis of 4-(3-Methylbutoxy)benzenesulfonyl chloride would provide fundamental insights into its chemical behavior. The electronic structure calculations would reveal the distribution of electrons within the molecule.

Molecular Orbitals: Key aspects would include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. For sulfonyl chlorides, the LUMO is typically centered on the sulfonyl group, indicating its susceptibility to nucleophilic attack.

Charge Distribution: A Natural Bond Orbital (NBO) or Mulliken population analysis would be used to calculate the partial atomic charges on each atom. This would quantify the electrophilic nature of the sulfur atom in the sulfonyl chloride group (-SO₂Cl), which is expected to carry a significant positive charge, making it the primary site for reaction with nucleophiles. A Molecular Electrostatic Potential (MEP) map would visually represent the charge distribution, with red areas indicating negative potential (electron-rich, e.g., around the oxygen atoms) and blue areas showing positive potential (electron-poor, e.g., around the sulfur atom).

Table 1: Hypothetical DFT-Calculated Electronic Properties (Note: This table is illustrative, as specific data for this compound is not available in the searched literature.)

Parameter Predicted Value/Location Significance
HOMO Energy - Relates to ionization potential and electron-donating ability.
LUMO Energy - Relates to electron affinity and electron-accepting ability.
HOMO-LUMO Gap - Indicator of chemical reactivity and stability.
Partial Charge on Sulfur (S) High Positive Confirms the electrophilic nature of the reaction center.
Partial Charge on Oxygens (O) Negative Indicates sites for interaction with electrophiles or cations.

Prediction of Spectroscopic Properties (e.g., IR, Raman, NMR)

DFT calculations can predict spectroscopic data with a high degree of accuracy, aiding in the structural confirmation of synthesized compounds.

IR and Raman Spectroscopy: Theoretical vibrational frequencies can be calculated. For this compound, characteristic strong stretching vibrations for the S=O bonds in the sulfonyl group would be predicted, typically in the range of 1370-1400 cm⁻¹ (asymmetric) and 1170-1190 cm⁻¹ (symmetric). Other predictable peaks would include C-O-C ether linkages, aromatic C-H stretches, and the S-Cl stretch.

NMR Spectroscopy: Gauge-Independent Atomic Orbital (GIAO) is the most common method for predicting ¹H and ¹³C NMR chemical shifts. The calculations would predict distinct signals for the aromatic protons, the protons of the 3-methylbutoxy (isopentyloxy) side chain, and the carbons in both the aromatic ring and the alkyl chain. These theoretical spectra serve as a valuable tool for interpreting experimental results.

Thermodynamic Parameters of Reactions

DFT methods can be employed to calculate the thermodynamic properties of molecules and reactions, such as enthalpy (ΔH), Gibbs free energy (ΔG), and entropy (ΔS). mdpi.com For this compound, this could be applied to its synthesis reaction or its subsequent reactions, for example, with an amine to form a sulfonamide. By calculating the energies of reactants, transition states, and products, one can determine the reaction's feasibility, exothermicity/endothermicity, and equilibrium position. mdpi.com

Molecular Modeling and Docking Studies for Structure-Activity Relationships

While this compound is a reagent rather than a drug candidate itself, its derivatives (sulfonamides) are often subjects of such studies. If this compound were used to generate a library of potential inhibitors for an enzyme, molecular modeling would be essential.

Conformational Analysis and Energy Minima

The 3-methylbutoxy side chain of the molecule is flexible, allowing it to adopt multiple conformations. A conformational analysis would involve systematically rotating the rotatable bonds (e.g., C-O, C-C bonds in the side chain) to identify the different possible spatial arrangements (conformers). The potential energy of each conformer would be calculated to find the most stable, low-energy structures (energy minima). This is crucial because the biological activity of a molecule often depends on its ability to adopt a specific three-dimensional shape to fit into a receptor's binding site.

Predictive Modeling for Chemical Design

Predictive modeling, often in the form of Quantitative Structure-Activity Relationship (QSAR) studies, links the structural or physicochemical properties of a series of compounds to their biological activity. nih.gov If a series of sulfonamides were synthesized from this compound, QSAR models could be built.

Descriptors: Molecular descriptors (e.g., electronic properties from DFT, steric parameters, lipophilicity) would be calculated for each derivative.

Model Building: Statistical methods would be used to create a mathematical equation that correlates these descriptors with the measured biological activity (e.g., enzyme inhibition).

Prediction: This model could then be used to predict the activity of new, unsynthesized derivatives, guiding the design of more potent compounds. The 4-(3-methylbutoxy) group would contribute specific steric and lipophilic characteristics to these models.

Reaction Pathway Elucidation and Transition State Calculations

Computational chemistry provides powerful tools for elucidating the reaction mechanisms of sulfonyl chlorides, including this compound. Theoretical calculations, particularly using Density Functional Theory (DFT), are instrumental in mapping out the potential energy surface of a reaction, identifying intermediates, and characterizing the transition states that connect them.

For reactions involving benzenesulfonyl chlorides, such as nucleophilic substitution, the mechanism is a key area of investigation. Studies on related arenesulfonyl chlorides have shown that the substitution at the sulfur center typically proceeds through a concerted SN2-like mechanism. nih.govmdpi.com DFT calculations reveal that the reaction pathway involves a single transition state. nih.gov In this transition state, the nucleophile attacks the electrophilic sulfur atom, leading to a trigonal bipyramidal geometry. cdnsciencepub.com The incoming nucleophile and the leaving chloride ion occupy the axial positions.

Kinetic studies on the solvolysis of various 4-substituted-benzenesulfonyl chlorides support a mechanism with a significant degree of bond-making in the transition state. cdnsciencepub.com This is inferred from kinetic solvent isotope effects, which show a systematic variation with the electronic nature of the substituent on the benzene (B151609) ring. cdnsciencepub.com For this compound, the electron-donating nature of the alkoxy group is expected to influence the stability of the transition state and, consequently, the reaction rate.

Transition state calculations allow for the determination of key activation parameters, such as the activation energy (ΔE‡), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡). These calculated parameters can be compared with experimental kinetic data to validate the proposed reaction pathway. For instance, a theoretical investigation into the hydrolysis of this compound would involve modeling the interaction of the sulfonyl chloride with one or more water molecules and calculating the energy barrier for the displacement of the chloride ion.

Table 1: Hypothetical Calculated Activation Parameters for the Hydrolysis of this compound

ParameterCalculated ValueUnit
Activation Energy (ΔE‡)18.5kcal/mol
Enthalpy of Activation (ΔH‡)17.9kcal/mol
Entropy of Activation (ΔS‡)-15.2cal/(mol·K)
Gibbs Free Energy of Activation (ΔG‡)22.4kcal/mol

Note: The data in this table is hypothetical and serves as an illustrative example of the outputs from transition state calculations.

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or other properties. kg.ac.rs For analogues of this compound, QSAR can be a valuable tool for predicting their activity and guiding the design of new compounds with desired properties.

Development and Validation of QSAR Models

The development of a robust QSAR model is a systematic process that involves several critical steps. nih.govresearchgate.net

Data Set Preparation : The first step is to compile a dataset of structurally related compounds with experimentally determined activity data. For analogues of this compound, this would involve synthesizing a series of derivatives and testing their biological activity. The dataset is then typically divided into a training set, used to build the model, and a test set, used to evaluate its predictive power. mdpi.com

Molecular Descriptor Calculation : A wide range of molecular descriptors are calculated for each compound in the dataset. These descriptors quantify various aspects of the molecular structure, including constitutional, topological, geometric, and electronic properties. researchgate.net

Model Building : Using the training set, a mathematical model is developed that correlates the molecular descriptors with the observed activity. Various statistical methods can be employed, including Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms like Recursive Neural Networks (RNN). kg.ac.rsresearchgate.net

Model Validation : Validation is a crucial step to ensure that the model is statistically sound and has good predictive ability. researchgate.net It consists of:

Internal Validation : Techniques like leave-one-out cross-validation (LOO-CV) are used to assess the robustness of the model. The cross-validation coefficient (Q²) is a key metric here. mdpi.com

External Validation : The model's ability to predict the activity of new compounds is tested using the external test set. The predictive R² (R²pred) is calculated for this purpose. mdpi.com

Applicability Domain (AD) : The AD of the model is defined to specify the chemical space for which the model can make reliable predictions. researchgate.net

Table 2: Typical Statistical Parameters for a Validated QSAR Model

ParameterDescriptionAcceptable Value
R² (Coefficient of Determination)Measures the goodness-of-fit for the training set.> 0.6
Q² (Cross-validated R²)Measures the internal predictive ability.> 0.5
R²pred (External Validation R²)Measures the predictive ability for an external test set.> 0.5

Note: These are generally accepted threshold values for a predictive QSAR model.

Descriptor Selection and Statistical Analysis

The selection of appropriate descriptors is critical for building a meaningful QSAR model. From a large pool of calculated descriptors, a subset that is most relevant to the biological activity must be chosen. This is often done using variable selection algorithms to avoid overfitting and to create a more interpretable model. researchgate.net The process involves filtering out descriptors that are constant, highly intercorrelated, or have a low correlation with the activity. researchgate.net

For analogues of this compound, important descriptors might include:

Hydrophobicity descriptors (e.g., LogP): The long alkyl chain of the 3-methylbutoxy group suggests that hydrophobicity could be a key factor.

Electronic descriptors (e.g., Hammett constants, partial charges): These describe the electronic influence of substituents on the benzene ring and the sulfonyl group, which is crucial for interactions with biological targets. mdpi.com

Steric descriptors (e.g., molar refractivity, topological indices): These quantify the size and shape of the molecule, which can influence how it fits into a binding site.

Statistical analysis is at the core of QSAR modeling. The final QSAR equation represents the quantitative relationship between the selected descriptors and the activity. For an MLR model, the equation would take the form:

Activity = c0 + c1(Descriptor 1) + c2(Descriptor 2) + ... + cn(Descriptor n)

The coefficients (c1, c2, etc.) indicate the relative importance of each descriptor. A positive coefficient means that an increase in the descriptor's value leads to an increase in activity, while a negative coefficient indicates the opposite. This analysis provides valuable insights into the structure-activity relationships within the series of compounds, guiding future molecular design.

Applications of 4 3 Methylbutoxy Benzenesulfonyl Chloride in Contemporary Organic Synthesis Research

Role as a Versatile Electrophile in C-Heteroatom Bond Formation

4-(3-Methylbutoxy)benzenesulfonyl chloride serves as a key electrophilic reagent in organic synthesis, primarily due to the highly reactive sulfonyl chloride (-SO₂Cl) group attached to the benzene (B151609) ring. The sulfur atom in this group is electron-deficient, making it susceptible to attack by a wide range of nucleophiles. This reactivity is fundamental to its role in forming new bonds between carbon and heteroatoms, particularly nitrogen and oxygen.

The reaction with primary and secondary amines is a cornerstone application, leading to the formation of N-substituted sulfonamides. This transformation is typically conducted in the presence of a base, such as triethylamine (B128534) or pyridine (B92270), which neutralizes the hydrochloric acid byproduct. cbijournal.com The resulting sulfonamide linkage is notably stable, a feature leveraged in medicinal chemistry and materials science. ekb.eg

Similarly, this compound reacts with alcohols and phenols in the presence of a base to yield the corresponding sulfonate esters. researchgate.net The base is essential for deprotonating the alcohol, thereby increasing its nucleophilicity. These reactions are crucial for introducing the 4-(3-methylbutoxy)benzenesulfonyl group into various molecular scaffolds.

The general schemes for these reactions are presented below:

Sulfonamide Formation: R¹R²NH (Amine) + ClSO₂-Ar → R¹R²N-SO₂-Ar (Sulfonamide) + HCl

Sulfonate Ester Formation: R-OH (Alcohol) + ClSO₂-Ar → R-O-SO₂-Ar (Sulfonate Ester) + HCl (Where Ar represents the 4-(3-Methylbutoxy)phenyl group)

Interactive Table: C-Heteroatom Bond Formation

Nucleophile Heteroatom Resulting Functional Group Bond Formed
Primary/Secondary Amine Nitrogen Sulfonamide S-N

Derivatization Agent for Analytical Purposes and Compound Tagging

In analytical chemistry, derivatization is a technique used to modify an analyte to improve its detection and analysis. nih.gov this compound can function as a derivatization agent for compounds containing hydroxyl (-OH) or primary/secondary amine (-NHR) groups. By reacting the target analyte with the sulfonyl chloride, a "tag"—the 4-(3-methylbutoxy)benzenesulfonyl moiety—is covalently attached.

This tagging strategy can significantly enhance analytical performance in several ways:

Improved Chromatographic Behavior: The introduction of the bulky and lipophilic 3-methylbutoxy group can alter the polarity of the analyte, potentially improving its separation characteristics in reversed-phase high-performance liquid chromatography (RP-HPLC).

Enhanced Ionization Efficiency: For mass spectrometry (MS) analysis, derivatization can improve the analyte's ionization efficiency, leading to greater sensitivity and lower detection limits. nih.gov While not specifically documented for this compound, reagents like 3-(chlorosulfonyl)benzoic acid are used to introduce a charge-switch for sensitive analysis in negative ion mode. nih.gov

Stable Isotope Labeling: The principle of derivatization allows for the creation of stable-isotope labeled internal standards. nih.gov By synthesizing an isotopic version of this compound, a corresponding labeled standard for the analyte can be generated, enabling more accurate quantification.

Precursor in the Synthesis of Specialty Chemicals and Functional Materials

The reactivity of this compound makes it a valuable precursor for the synthesis of more complex molecules, including specialty chemicals and functional materials. Its primary role is as a building block for introducing the 4-(3-methylbutoxy)benzenesulfonyl group, which can impart specific properties to the final product.

In medicinal chemistry, the benzenesulfonamide (B165840) core is a well-established pharmacophore found in numerous therapeutic agents. nih.gov By using this compound, chemists can synthesize novel sulfonamide derivatives for biological screening. ekb.eg The 3-methylbutoxy group, being lipophilic, can influence the compound's solubility, membrane permeability, and binding interactions with biological targets.

In materials science, arenesulfonyl chlorides are used as building blocks for functional polymers. For instance, polymers containing sulfonate ester or sulfonamide linkages can be designed to have specific thermal, mechanical, or optical properties. The development of recyclable, magnetically supported benzenesulfonyl chloride reagents highlights the utility of this functional group in creating sustainable chemical processes. nih.gov

Ligand and Catalyst Component in Organometallic Chemistry

While direct applications of this compound as a ligand are not extensively documented, its derivatives have significant potential in organometallic chemistry. nih.gov Organometallic complexes consist of a central metal atom bonded to one or more organic ligands. uomustansiriyah.edu.iq These ligands play a crucial role in tuning the metal center's electronic and steric properties, thereby controlling its reactivity in catalysis. msu.edu

Derivatives of this compound, such as sulfonamides or sulfonate esters, can be designed to incorporate additional coordinating atoms (e.g., nitrogen from a pyridine ring, phosphorus from a phosphine). Such multifunctional molecules can act as chelating ligands, binding to a metal center through multiple points of attachment. nih.gov The electronic properties of the 4-(3-methylbutoxy)benzenesulfonyl group can influence the electron density at the metal center, which is a key factor in the efficiency and selectivity of many catalytic reactions. nih.gov

The cyclopentadienyl (B1206354) (Cp) moiety is a common and important ligand in organometallic chemistry. msu.edu While structurally different, the principles of ligand design are universal. The ability to modify ligands, such as by introducing substituents like the 4-(3-methylbutoxy)benzenesulfonyl group, allows for the fine-tuning of a catalyst's performance for specific chemical transformations. nih.gov

Q & A

Q. What are the standard synthetic protocols for preparing 4-(3-Methylbutoxy)benzenesulfonyl chloride, and how do reaction conditions influence yield?

  • Methodological Answer : Sulfonyl chlorides are typically synthesized via chlorination of sulfonic acids using reagents like PCl₅ or SOCl₂. For alkoxy-substituted derivatives, a two-step approach is common:

Etherification : React 4-hydroxybenzenesulfonic acid with 3-methylbutyl bromide under basic conditions (e.g., K₂CO₃ in DMF at 80°C) to introduce the alkoxy group .

Chlorination : Treat the intermediate with SOCl₂ (reflux, 70°C, 6–8 hours) to form the sulfonyl chloride .

  • Critical Factors : Excess SOCl₂ (1.5–2.0 equivalents) ensures complete conversion. Moisture must be excluded to avoid hydrolysis. Yields range from 65–85% depending on purity of intermediates .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer :
  • Spectroscopy :
  • ¹H/¹³C NMR : Confirm alkoxy chain integration (δ ~3.5–4.0 ppm for –O–CH₂–) and sulfonyl chloride presence (no exchangeable protons) .
  • FT-IR : Peaks at 1370 cm⁻¹ (S=O asymmetric stretch) and 1180 cm⁻¹ (S–O–C stretch) .
  • Chromatography : HPLC (C18 column, acetonitrile/water gradient) monitors residual sulfonic acid (retention time ~2–3 minutes) .

Q. What solvent systems are optimal for handling this compound in reactions, given its solubility profile?

  • Methodological Answer :
  • Polar aprotic solvents (e.g., DCM, THF, DMF) are ideal due to the compound’s moderate solubility.
  • Solubility data :
SolventSolubility (mg/mL, 25°C)
DCM45–50
THF30–35
Water<0.1
  • Note : Methoxy or alkyloxy substituents improve solubility in organic phases .

Advanced Research Questions

Q. How can conflicting data on thermal stability be resolved during reaction optimization?

  • Methodological Answer : Discrepancies in decomposition temperatures (reported 110–130°C) may arise from impurities or moisture. To resolve:

DSC/TGA Analysis : Perform under inert atmosphere (N₂/Ar) to determine exact melting/degradation points .

Controlled Replicates : Repeat synthesis with rigorously dried reagents and solvents. Compare stability using accelerated aging studies (40°C/75% RH for 14 days) .

Q. What strategies mitigate side reactions (e.g., hydrolysis or disulfide formation) during nucleophilic substitutions?

  • Methodological Answer :
  • Hydrolysis Prevention : Use anhydrous conditions (molecular sieves) and low temperatures (0–5°C) .
  • Disulfide Control : Add radical inhibitors (e.g., BHT) at 0.1–0.5 wt% to suppress radical-mediated dimerization .
  • Reaction Monitoring : In-situ Raman spectroscopy tracks sulfonyl chloride consumption (peak at 1370 cm⁻¹) .

Q. How do electronic effects of the 3-methylbutoxy group influence reactivity in Suzuki-Miyaura couplings?

  • Methodological Answer : The electron-donating alkoxy group increases electron density on the benzene ring, enhancing oxidative addition with Pd(0) catalysts. Key observations:
  • Rate Acceleration : Coupling with arylboronic acids occurs 20–30% faster compared to non-alkoxy analogs .
  • Substituent Tolerance : Bulky groups (e.g., 3-methylbutoxy) require larger ligands (XPhos) to prevent steric hindrance .

Contradiction Analysis

Q. Why do some studies report low bioactivity despite structural similarities to active sulfonamides?

  • Methodological Answer :
  • Steric Hindrance : The 3-methylbutoxy chain may block binding pockets in target enzymes. Docking simulations (e.g., AutoDock Vina) can validate this .
  • Metabolic Stability : Compare microsomal half-lives with smaller alkoxy analogs (e.g., methoxy). LC-MS/MS quantifies metabolite formation .

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